

Benzyl (2-(aminooxy)ethyl)carbamate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Benzyl (2(aminooxy)ethyl)carbamate

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For researchers, scientists, and professionals in drug development, **Benzyl (2-(aminooxy)ethyl)carbamate** emerges as a molecule of significant interest. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, with a focus on its role in acetylcholinesterase inhibition.

Core Chemical Identity

Benzyl (2-(aminooxy)ethyl)carbamate, with the chemical formula C₁₀H₁₄N₂O₃, is a carbamate derivative featuring a benzyl protecting group and an aminooxy functional group. This unique structure makes it a valuable building block in medicinal chemistry.



Property	Value	Source
CAS Number	226569-28-4	Guidechem
Molecular Formula	C10H14N2O3	Guidechem
Molecular Weight	210.23 g/mol	PubChem
Synonyms	2- (Benzyloxycarbonylamino)etho xyamine, N-(2- aminooxyethyl)carbamic acid phenylmethyl ester	Guidechem

Computed Physicochemical Properties:

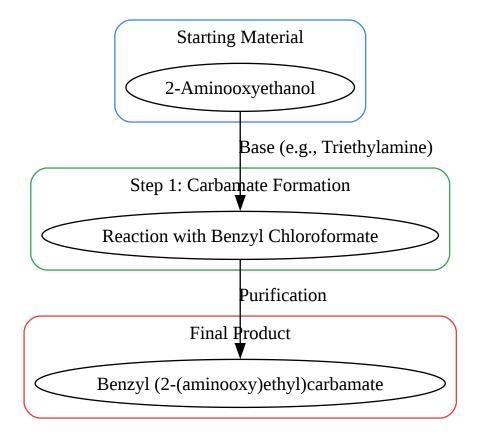
Property	Value	Source
XLogP3-AA	0.4	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	7	PubChem
Topological Polar Surface Area	77.1 Ų	PubChem

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Benzyl (2-(aminooxy)ethyl)carbamate** is not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds. A potential approach involves the reaction of a suitable precursor with benzyl chloroformate.

A general procedure for the synthesis of a related compound, N-Boc-N-(2-(tritylthio)ethoxy)glycine, involves the protection of an aminooxy group with a Boc protecting group, followed by alkylation and saponification[1]. Adapting this for **Benzyl (2-(aminooxy)ethyl)carbamate** would likely involve the following conceptual steps:





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Experimental Protocol: General Carbamate Synthesis (Adapted)

This protocol is a generalized procedure for the synthesis of carbamates and should be adapted and optimized for the specific synthesis of **Benzyl (2-(aminooxy)ethyl)carbamate**.

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminooxyethanol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
- Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as triethylamine or diisopropylethylamine, dropwise while stirring.
- Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the reaction mixture.



- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

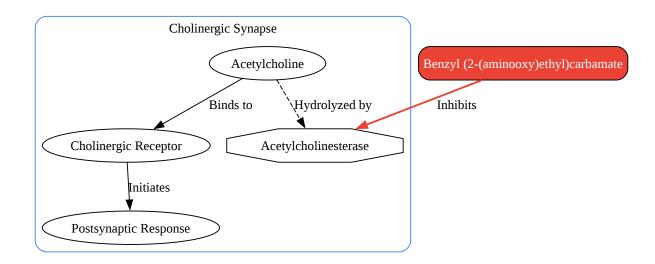
Biological Activity and Mechanism of Action

Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for their use as insecticides and in the treatment of various medical conditions.

While specific IC₅₀ and LD₅₀ values for **Benzyl (2-(aminooxy)ethyl)carbamate** are not publicly available, it is reasonable to hypothesize that it exhibits inhibitory activity against acetylcholinesterase due to its carbamate functional group.

Signaling Pathway: Acetylcholinesterase Inhibition





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Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric method to determine acetylcholinesterase activity and inhibition.

- Reagent Preparation:
 - Phosphate buffer (pH 8.0).
 - Acetylthiocholine iodide (ATCI) solution (substrate).
 - o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
 - Acetylcholinesterase (AChE) enzyme solution.
 - Test compound solution (Benzyl (2-(aminooxy)ethyl)carbamate) at various concentrations.
- Assay Procedure:



- In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
- Add the AChE enzyme solution to each well except for the blank.
- Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
- Initiate the reaction by adding the ATCI substrate solution to all wells.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Drug Development

The dual functionality of **Benzyl (2-(aminooxy)ethyl)carbamate**, possessing both a protected amine and a reactive aminooxy group, makes it a versatile tool in drug discovery and development.

- Linker Moiety: The ethylaminooxy portion can serve as a flexible linker in the design of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
- Protected Amine Source: The benzyl carbamate group provides a stable protecting group for the primary amine, which can be selectively deprotected under specific conditions to allow for further chemical modifications.



 Fragment-Based Drug Design: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets.

Safety and Handling

While a specific safety data sheet (SDS) for **Benzyl (2-(aminooxy)ethyl)carbamate** is not widely available, general precautions for handling carbamates should be followed. Carbamates as a class can be toxic if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove the person to fresh air and keep comfortable for breathing.
- If swallowed: Call a poison center or doctor if you feel unwell.

This technical guide provides a foundational understanding of **Benzyl (2-** (aminooxy)ethyl)carbamate for professionals in the field of drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.



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References

- 1. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl (2-(aminooxy)ethyl)carbamate: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316818#what-is-benzyl-2-aminooxy-ethyl-carbamate]

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